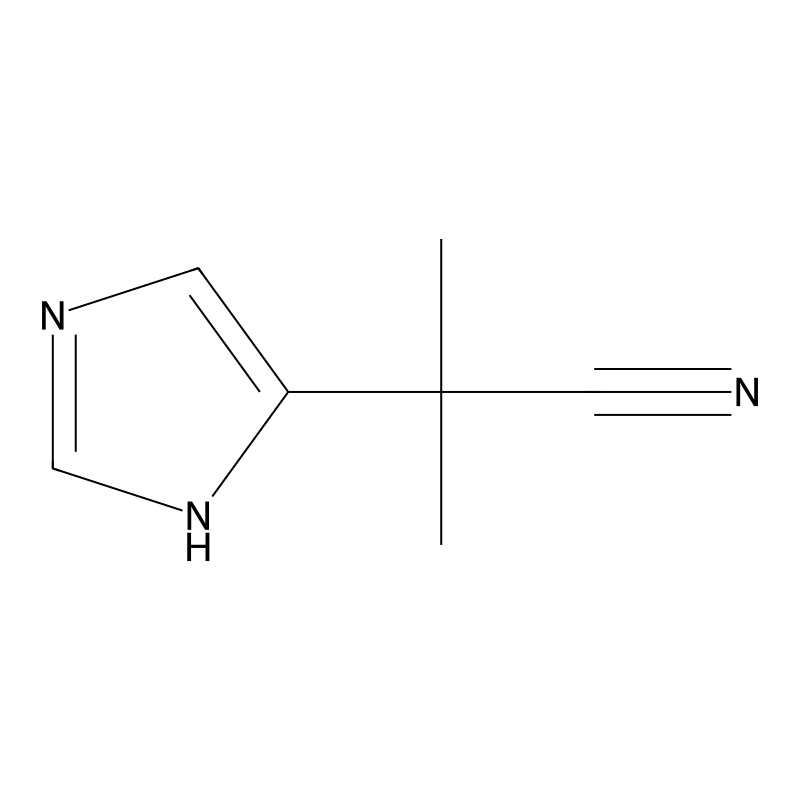

2-(1H-imidazol-5-yl)-2-methylpropanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1H-imidazol-5-yl)-2-methylpropanenitrile is a chemical compound characterized by its unique structure, which includes an imidazole ring and a nitrile group. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, contributes to the compound's biological activity and reactivity. The presence of the nitrile group enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

- Oxidation: 2-(1H-imidazol-5-yl)-2-methylpropanenitrile can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to various oxidized products.

- Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride, converting the nitrile group to an amine.

- Substitution: The nitrile group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups under appropriate conditions.

- Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to yield the corresponding carboxylic acid.

Research indicates that 2-(1H-imidazol-5-yl)-2-methylpropanenitrile exhibits potential biological activities. It has been studied for its antimicrobial and antifungal properties, suggesting that it may interact with biological targets effectively. The imidazole moiety can engage in hydrogen bonding and other interactions with enzymes and receptors, which may modulate their activity and contribute to its therapeutic potential.

The synthesis of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile typically involves:

- Formation of the Imidazole Ring: This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Nitrile and Methyl Groups: Various methods exist, including multi-component reactions that incorporate isocyanides and carbonyl compounds to yield the desired product efficiently .

- Catalytic Processes: Industrial methods may employ catalysts to enhance yield and selectivity during synthesis .

The compound finds applications across several fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: Its biological activities make it a candidate for further investigation in drug development.

- Medicine: Ongoing research explores its potential as a therapeutic agent for various diseases.

- Industry: It is utilized in developing new materials and as a catalyst in specific

The interaction studies of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile indicate that it can bind to various molecular targets due to its structural features. The imidazole ring's ability to form hydrogen bonds enhances its interaction with enzymes and receptors, potentially leading to significant biological effects such as enzyme inhibition or activation of signaling pathways .

Several compounds exhibit structural similarities to 2-(1H-imidazol-5-yl)-2-methylpropanenitrile. Below are comparisons highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1H-imidazol-4-yl)-2-methylpropanenitrile | Similar structure but with a different position of substitution on the imidazole ring | Variations in biological activity due to substitution position |

| 2-(1H-imidazol-5-yl)-2-ethylpropanenitrile | Ethyl group instead of a methyl group | Potentially different solubility and reactivity |

| 2-(1H-imidazol-5-yl)-2-methylbutanenitrile | Longer carbon chain | Changes in physical properties affecting interactions |

These comparisons underscore the unique characteristics of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile, particularly its specific substitution pattern and nitrile group presence, which contribute to its distinct chemical and biological activities .